![molecular formula C23H25NO6 B2983650 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one CAS No. 844463-54-3](/img/structure/B2983650.png)
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
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Description
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one, also known as DMH1, is a small molecule inhibitor that specifically targets the BMP (bone morphogenetic protein) signaling pathway. BMPs play a crucial role in embryonic development, tissue homeostasis, and bone formation. However, dysregulation of BMP signaling has been implicated in various diseases, including cancer, fibrosis, and cardiovascular disorders. DMH1 has shown promising results in preclinical studies as a potential therapeutic agent for such diseases.
Scientific Research Applications
- Ionic Organic Solids as Catalysts : Study its use as a catalyst, such as in the Michael addition of N-heterocycles to chalcones .
- β-Azolyl Ketones : Explore its role in the synthesis of β-azolyl ketones, which have diverse biological effects .
- Aza-Michael Reaction : Investigate its application in the aza-Michael reaction, a valuable tool for accessing β-aminocarbonyl derivatives .
- Stability and Hydrogen Bonding : Consider its stability and ability to form hydrogen bonds, relevant for drug design .
Materials Science and Catalysis
Organic Synthesis
Heterocyclic Chemistry
Quinolone Chemistry: (Related Compound):
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-14-21(15-4-7-19(27-2)20(12-15)28-3)22(26)16-5-6-18(25)17(23(16)30-14)13-24-8-10-29-11-9-24/h4-7,12,25H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVYDWNRFCZXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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